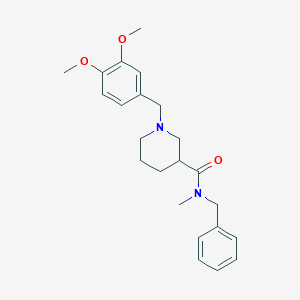
N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a pentadecapeptide with the molecular formula C62H98N16O22 and a molecular weight of 1419.535 g/mol. BPC-157 has been shown to have a wide range of beneficial effects on various biological systems, including the gastrointestinal tract, cardiovascular system, central nervous system, and musculoskeletal system.
作用機序
The exact mechanism of action of N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide is not fully understood. It has been shown to interact with several different biological pathways, including growth factor signaling, angiogenesis, and inflammation. N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has been shown to promote the expression of several different growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). It has also been shown to inhibit the expression of several different inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, enhance wound healing, and protect against various types of tissue damage. N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has also been shown to have anti-inflammatory effects, promote the expression of several different growth factors, and inhibit the expression of several different inflammatory cytokines.
実験室実験の利点と制限
N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has several advantages for lab experiments. It is stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize using SPPS techniques. However, there are also some limitations to working with N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide. It is relatively expensive compared to other peptides, and it can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide. One area of interest is its potential therapeutic applications for various types of tissue damage, including muscle injuries, bone fractures, and nerve damage. Another area of interest is its potential as a treatment for various gastrointestinal disorders, including inflammatory bowel disease (IBD) and peptic ulcers. Additionally, there is interest in exploring the potential use of N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide as a treatment for cardiovascular diseases, such as myocardial infarction and stroke.
合成法
N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling reagents. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of beneficial effects on various biological systems, including the gastrointestinal tract, cardiovascular system, central nervous system, and musculoskeletal system. N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide has been shown to promote angiogenesis, enhance wound healing, and protect against various types of tissue damage.
特性
製品名 |
N-benzyl-6-(1-piperidinylcarbonyl)-3-cyclohexene-1-carboxamide |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
N-benzyl-6-(piperidine-1-carbonyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C20H26N2O2/c23-19(21-15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(24)22-13-7-2-8-14-22/h1,3-6,9-10,17-18H,2,7-8,11-15H2,(H,21,23) |
InChIキー |
NDCQTUMBHVRMMC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CC=CCC2C(=O)NCC3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C2CC=CCC2C(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)


![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)


